4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide
Description
4-Cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide is a thiophene-based compound featuring a cyano group at position 4, a cyanoacetyl-substituted amino group at position 5, and a diethylcarboxamide at position 2. Its structure includes a methyl substituent at position 3, contributing to steric and electronic effects. The compound is listed in commercial catalogs (e.g., CymitQuimica) but is marked as discontinued, suggesting challenges in synthesis, stability, or application .
Key structural attributes:
- Thiophene core: A five-membered aromatic ring with sulfur, common in pharmaceuticals and agrochemicals.
- N,N-Diethylcarboxamide: Increases lipophilicity, impacting solubility and membrane permeability compared to unsubstituted carboxamides.
Properties
IUPAC Name |
4-cyano-5-[(2-cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-4-18(5-2)14(20)12-9(3)10(8-16)13(21-12)17-11(19)6-7-15/h4-6H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUBNMLZTVULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC#N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of N,N-diethyl-3-methylthiophene-2-carboxamide with cyanoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyanoacetyl intermediate. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solvent-free or solvent-reduced methods can also be employed to minimize waste and improve the overall yield of the product .
Chemical Reactions Analysis
Cyano Group Hydrolysis
The electron-withdrawing cyano (-CN) groups may undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Converts -CN to -COOH.
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Basic hydrolysis : Converts -CN to -CONH2.
Example : Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CID 596903) retains its cyano group under standard conditions, suggesting stability unless forced .
Carboxamide Hydrolysis
The N,N-diethylcarboxamide (-CONEt2) may hydrolyze to a carboxylic acid under strong acidic or basic conditions:
Conditions : Reflux with 6M HCl or 40% NaOH .
Cyclization Reactions
The cyanoacetyl amino group (-NH-C(=O)-CH2-CN) contains two electrophilic sites (carbonyl and nitrile) that may participate in cyclization. For example:
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Intramolecular cyclization with the thiophene ring’s α-position could form fused heterocycles (e.g., thienopyrimidines).
Conditions : Heating in DMF with a base like K2CO3 .
Nucleophilic Substitution
The thiophene ring’s electron-deficient nature (due to -CN and -CONEt2 groups) may allow nucleophilic aromatic substitution at specific positions. For example:
Reduction Reactions
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Nitrile Reduction : The cyano group (-CN) may reduce to -CH2NH2 using LiAlH4 or catalytic hydrogenation.
Example : Similar reductions are observed in compounds like 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide (CAS 107815-98-5) .
Thermal Stability and Degradation
The compound may decompose at elevated temperatures. The melting point of analogous structures (e.g., 133–134°C for 5-amino-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide) suggests moderate thermal stability . Degradation pathways likely involve:
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Cleavage of the carboxamide bond.
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Decarboxylation of the cyanoacetyl group.
Key Considerations
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Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s low polarity .
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Stability : Sensitive to strong acids/bases and prolonged heat. Store under inert conditions .
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Stereoelectronic Effects : Electron-withdrawing groups deactivate the thiophene ring, limiting electrophilic substitution .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit various cancer cell lines, including breast and colorectal cancers.
A study demonstrated that compounds containing cyano groups can act as dual inhibitors of histone lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDAC), which are critical in cancer progression. These inhibitors showed promising results in preclinical models, suggesting that this compound could similarly function as an effective anticancer agent by modulating epigenetic pathways .
Antimicrobial Properties
Thiophene derivatives have also been explored for their antimicrobial activities. The presence of the cyano and carboxamide groups enhances the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy against various bacterial strains. Preliminary studies indicate that similar compounds demonstrate antibacterial effects against resistant strains, suggesting a potential role in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene-based compounds are gaining attention. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position this compound as a candidate for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways. The cyano and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is part of a broader class of 4-aminothiophene carboxamides. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Substituent Effects : The target compound’s diethylcarboxamide enhances lipophilicity (LogP ~3.5 estimated) compared to phenyl or chlorophenyl carboxamides (e.g., 5an, LogP ~2.8) .
- Cyanogroups: All compounds share a 4-cyano group, but the target uniquely incorporates a cyanoacetyl amino group at position 5, which may influence hydrogen bonding and metabolic stability .
- Synthetic Routes: Many analogs (e.g., 5an, 13a) are synthesized via cyclization or coupling reactions (e.g., with chloroacetone or diazonium salts) , while the target compound likely requires specialized reagents for introducing the diethyl and cyanoacetyl groups .
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with similar substitution (e.g., 5an at 284°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding .
- Spectroscopy: IR: Cyano groups in the target compound would show peaks near 2214–2220 cm⁻¹, consistent with analogs like 13a . ¹H NMR: The diethyl group’s protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) distinguish it from methyl or phenyl carboxamides .
Drug-Likeness and Bioactivity
Using Lipinski’s Rule of Five :
- Molecular Weight : The target compound (MW 357.4 g/mol) is within the limit (<500).
- LogP : Estimated ~3.5 (diethyl groups increase hydrophobicity vs. 13a, LogP 2.5).
- Hydrogen Bond Donors/Acceptors: 2 HBDs (amino, carboxamide) and 5 HBA (cyano, carboxamide, carbonyl), complying with oral bioavailability criteria.
However, the discontinued status may indicate suboptimal efficacy or toxicity.
Biological Activity
4-Cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 237.32 g/mol
- CAS Number : 107815-98-5
- Melting Point : 133-134°C
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has shown that similar thiophene derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. A study reported that compounds with thiophene rings could effectively target cancer cells while sparing normal cells.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The thiophene moiety may inhibit specific enzymes critical for microbial growth and cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Disruption : It may interfere with the normal progression of the cell cycle in cancer cells, leading to growth inhibition.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile .
Study 2: Anticancer Activity
In vitro tests on human breast cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Data Table: Biological Activities of Thiophene Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyanoacetylation and condensation. For example, ethyl cyanoacetate reacts with substituted amines under reflux in ethanol with sulfur and triethylamine as catalysts, followed by purification via crystallization (e.g., ethanol or 1,4-dioxane) . Microwave-assisted synthesis using solid supports like alumina has also been reported for analogous thiophene derivatives, reducing reaction time and improving yields .
Q. How do functional groups (e.g., cyano, carboxamide) influence the compound’s reactivity and bioactivity?
- Methodological Answer : The cyano group enhances electrophilicity, facilitating nucleophilic substitutions, while the carboxamide moiety contributes to hydrogen bonding with biological targets. For instance, in analogous compounds, the cyanoacetylamino group increases binding affinity to viral proteases, as demonstrated in molecular docking studies . IR and NMR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹ in IR, NH proton shifts in ¹H NMR) are critical for confirming functional group integrity .
Q. What characterization techniques are essential for verifying the compound’s structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for methyl (δ 1.2–1.4 ppm for N,N-diethyl), thiophene protons (δ 6.5–7.5 ppm), and carboxamide NH (δ 8.0–10.0 ppm) .
- IR Spectroscopy : Confirm C≡N (2200–2250 cm⁻¹), C=O (1650–1750 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₇N₅O₂S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer efficacy)?
- Methodological Answer : Conduct comparative assays under standardized conditions. For example, discrepancies in IC₅₀ values for anticancer activity may arise from cell line-specific sensitivity (e.g., HeLa vs. MCF-7). Use dose-response curves and statistical tools (e.g., ANOVA) to assess significance. Cross-validate findings with orthogonal assays, such as apoptosis markers (Annexin V) or protease inhibition assays for antiviral activity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
- Prodrug Design : Esterify the carboxamide group (e.g., ethyl ester prodrugs) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanocarriers : Encapsulate in PEGylated liposomes, as demonstrated for similar thiophene derivatives to increase circulation time .
Q. How can computational modeling predict the compound’s interaction with novel targets (e.g., kinases)?
- Methodological Answer : Perform molecular dynamics simulations using software like AutoDock Vina or Schrödinger Suite. Dock the compound into kinase ATP-binding pockets (e.g., EGFR or CDK2) and calculate binding free energies (ΔG). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) .
Q. What are the key challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Reaction Optimization : Replace volatile solvents (e.g., ethanol) with greener alternatives (e.g., cyclopentyl methyl ether) for large batches .
- Purification : Use flash chromatography (C18 silica) or recrystallization in mixed solvents (e.g., ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s metabolic stability?
- Methodological Answer : Compare in vitro (e.g., liver microsomes) and in vivo (rodent PK) studies. If microsomal half-life (t₁/₂) conflicts with in vivo clearance, investigate species-specific cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) using isoform-selective inhibitors. LC-MS/MS can identify major metabolites (e.g., oxidative deamination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
